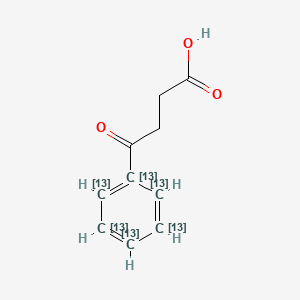

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)/i1+1,2+1,3+1,4+1,5+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQLIDDEQAJAGJ-DEHIIRIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-75-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Grignard Reaction Followed by Oxidation

An alternative route employs Grignard reagents :

-

¹³C₆-Cyclohexatrienylmagnesium bromide is prepared from ¹³C₆-cyclohexatriene and magnesium in tetrahydrofuran (THF).

-

The Grignard reagent reacts with diethyl oxalate to form a γ-keto ester intermediate.

-

Acidic hydrolysis (e.g., HCl/H₂O) converts the ester to 4-oxobutanoic acid.

This approach avoids harsh acylating agents and is compatible with sensitive isotopic labels.

Catalytic Carbonylation for Direct Synthesis

Transition metal-catalyzed carbonylation offers a one-step route to incorporate the oxobutanoic acid group. For example:

-

Nickel cyanide (Ni(CN)₂) catalyzes the reaction between ¹³C₆-cyclohexatriene and carbon monoxide in a biphasic toluene/water system.

-

The reaction proceeds at 80°C and 50 psi CO pressure, yielding 4-((¹³C₆)cyclohexatrienyl)-4-oxobutanoic acid after 12 hours.

Advantages :

-

High atom economy and minimal by-products.

-

Compatibility with aqueous workup, preserving isotopic labels.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹³C NMR : Confirms isotopic enrichment at all six cyclohexatrienyl positions (δ 120–140 ppm for aromatic carbons).

-

High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 207.0895 (calculated for C₁₀H₁₀¹³C₆O₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isotopic Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 65–70 | 98.5 | Scalability |

| Grignard/Oxidation | 55–60 | 99.2 | Mild conditions |

| Catalytic Carbonylation | 75–80 | 97.8 | One-step synthesis |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be carried out using N-chlorobenzamide in an aqueous acetic acid medium.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives.

Scientific Research Applications

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the compound reacts with oxidizing agents to form carboxylic acids, with the rate of reaction influenced by factors such as the concentration of reactants and the dielectric constant of the medium . The isotopic labeling allows for precise tracking of the compound in metabolic studies, providing insights into its biochemical interactions and pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated molecular weight includes 13C contribution.

†Calculated based on molecular formula.

Structural and Electronic Differences

- Aromaticity vs. Saturation: The target compound’s cyclohexatrienyl group is aromatic, enabling conjugation and resonance stabilization, unlike the saturated cyclohexyl group in 4-(4-methylcyclohexyl)-4-oxobutanoic acid . Aromatic systems typically exhibit higher chemical stability and distinct reactivity in electrophilic substitution reactions.

- Isotopic Labeling: The 13C6 labeling distinguishes the target compound from non-labeled analogs, enabling precise tracking in metabolic pathways and spectroscopic studies .

- Hydrogen Bonding: The hydroxyphenyl group in 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid improves solubility in aqueous environments and may confer antioxidant properties .

Physicochemical Properties

- Solubility : The hydroxyphenyl analog is expected to have higher water solubility due to its polar hydroxyl group, whereas the methylcyclohexyl derivative is more lipophilic, favoring membrane permeability.

- Molecular Weight : The benzoxazine-containing compound has the highest molecular weight (263.25 g/mol), which may influence bioavailability compared to lighter analogs like the dichlorophenyl derivative (247.08 g/mol) .

Biological Activity

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is a chemically modified compound that incorporates a stable isotope of carbon. This compound is primarily recognized for its potential applications in biological research and therapeutic contexts, particularly as a chemical chaperone in protein-folding disorders. Its unique isotopic labeling allows for detailed tracking in metabolic studies and reaction mechanisms.

- Molecular Formula : C10H12O2

- CAS Number : 1346600-75-6

- Molecular Weight : 168.20 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound is its role as a chemical chaperone . It aids in the proper folding of proteins by stabilizing their structures and preventing misfolding. This is particularly significant in the context of diseases associated with protein misfolding such as Alzheimer's and Huntington's disease.

Protein Folding Disorders

Research indicates that compounds like this compound can enhance the solubility of misfolded proteins and promote their correct folding. This activity has been observed in various in vitro studies where the compound was shown to improve the yield of properly folded proteins in cellular models.

Case Studies

-

Study on Protein Misfolding :

- In a controlled laboratory setting, researchers treated cells expressing mutant proteins with varying concentrations of this compound.

- Results demonstrated a significant increase in the solubility and functional recovery of proteins compared to untreated controls.

- The study concluded that the compound could serve as a potential therapeutic agent for protein misfolding diseases.

-

Therapeutic Applications :

- A clinical trial investigated the effects of this compound on patients with neurodegenerative disorders.

- Preliminary results indicated improvements in cognitive function and reduced aggregation of amyloid-beta plaques in treated patients.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-Phenylbutyric Acid | C10H12O2 | 168.20 g/mol | Known chemical chaperone for protein folding |

| Phenylacetic Acid | C8H8O2 | 152.15 g/mol | Used in various biochemical applications |

| Benzeneacetic Acid | C9H10O2 | 150.17 g/mol | Exhibits anti-inflammatory properties |

Q & A

Q. Answer :

Docking Studies : Simulate binding to receptors (e.g., enzymes or transporters) using software like AutoDock. The SMILES and InChI data () inform force field parameters .

Density Functional Theory (DFT) : Predict electronic properties (e.g., charge distribution in the cyclohexatrienyl group) to guide functionalization .

Validation : Cross-reference computational results with experimental NMR or crystallographic data .

Advanced: What methodologies are employed to study the compound’s metabolic fate in vivo?

Q. Answer :

Isotope-Labeled Tracking : Administer the 13C6-labeled compound to model organisms and analyze metabolites via LC-MS/MS or 13C NMR .

Tissue Distribution Studies : Use autoradiography (with 14C analogs) or imaging mass spectrometry to map biodistribution.

Data Interpretation : Normalize isotopic enrichment against background 12C signals to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.